2-(Ethylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate
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Overview
Description
2-(Ethylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate is a chemical compound with the molecular formula C8H11NO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoxazole ring, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate typically involves the reaction of ethyl 3,5-dimethylisoxazole-4-carboxylate with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. Quality control measures are implemented to maintain the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-(Ethylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dimethylisoxazole-4-carboxylate: A closely related compound with similar structural features.
3,5-Dimethylisoxazole-4-carboxylic acid: Another similar compound with a carboxylic acid functional group.
2-(Methylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate: A compound with a methylamino group instead of an ethylamino group.
Uniqueness
2-(Ethylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O4 |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
[2-(ethylamino)-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C10H14N2O4/c1-4-11-8(13)5-15-10(14)9-6(2)12-16-7(9)3/h4-5H2,1-3H3,(H,11,13) |
InChI Key |
NANDCBDSTYTXNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)COC(=O)C1=C(ON=C1C)C |
Origin of Product |
United States |
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